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molecular formula C7H15NO2 B8728188 ethyl (2S)-2-aminopentanoate

ethyl (2S)-2-aminopentanoate

Cat. No. B8728188
M. Wt: 145.20 g/mol
InChI Key: DPBOUPADTRCCIH-LURJTMIESA-N
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Patent
US06004963

Procedure details

A suspension of 11.72 g of DL-norvaline in 90 ml of ethanol was combined with 3.6 ml of concentrated sulphuric acid and the mixture refluxed for eight days. A clear solution was formed, from which, after cooling, ethanol was removed by distillation. The residue was redissolved in 200 ml of distilled water and the pH adjusted to a value of between 10 and 12 by adding potassium carbonate. Extraction was then performed three times with 50 ml portions of ethyl acetate, the mixture washed once with 50 ml of a saturated sodium chloride solution and dried over sodium sulphate. Once the solvent had been removed by distillation, 11.93 g of 2-aminopentanoic acid ethyl ester (82% of th.) were obtained in the form of a yellowish oil.
Quantity
11.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.[CH2:14](O)[CH3:15]>>[CH2:14]([O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][CH3:5])[CH3:15]

Inputs

Step One
Name
Quantity
11.72 g
Type
reactant
Smiles
NC(CCC)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for eight days
Duration
8 d
CUSTOM
Type
CUSTOM
Details
A clear solution was formed, from which
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
ethanol was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 200 ml of distilled water
ADDITION
Type
ADDITION
Details
by adding potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the mixture washed once with 50 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Once the solvent had been removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.93 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06004963

Procedure details

A suspension of 11.72 g of DL-norvaline in 90 ml of ethanol was combined with 3.6 ml of concentrated sulphuric acid and the mixture refluxed for eight days. A clear solution was formed, from which, after cooling, ethanol was removed by distillation. The residue was redissolved in 200 ml of distilled water and the pH adjusted to a value of between 10 and 12 by adding potassium carbonate. Extraction was then performed three times with 50 ml portions of ethyl acetate, the mixture washed once with 50 ml of a saturated sodium chloride solution and dried over sodium sulphate. Once the solvent had been removed by distillation, 11.93 g of 2-aminopentanoic acid ethyl ester (82% of th.) were obtained in the form of a yellowish oil.
Quantity
11.72 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][CH3:5].S(=O)(=O)(O)O.[CH2:14](O)[CH3:15]>>[CH2:14]([O:7][C:6](=[O:8])[CH:2]([NH2:1])[CH2:3][CH2:4][CH3:5])[CH3:15]

Inputs

Step One
Name
Quantity
11.72 g
Type
reactant
Smiles
NC(CCC)C(=O)O
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for eight days
Duration
8 d
CUSTOM
Type
CUSTOM
Details
A clear solution was formed, from which
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
ethanol was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in 200 ml of distilled water
ADDITION
Type
ADDITION
Details
by adding potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the mixture washed once with 50 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Once the solvent had been removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.93 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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